5-hydroxy-7-methyl-4-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
5-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-11-18(24)21-16(13-20(25)26-19(21)12-15)14-22-7-9-23(10-8-22)17-5-3-2-4-6-17/h2-6,11-13,24H,7-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZGYABQAOTQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation Route
The Pechmann reaction between resorcinol derivatives and β-ketoesters remains a cornerstone for coumarin synthesis. For 5-hydroxy-7-methylcoumarin:
- Reactants : 2,4-dihydroxyacetophenone (5-hydroxy-7-methyl precursor) and ethyl acetoacetate.
- Catalyst : Concentrated sulfuric acid or FeCl₃·6H₂O.
- Conditions : Reflux in toluene (16 h, 110°C) yields 76–92%.
Mechanistic Insight :
Protonation of the carbonyl oxygen activates ethyl acetoacetate for electrophilic attack by the phenolic ring, followed by cyclodehydration (Figure 2).
Knoevenagel Condensation Alternative
For regioselective control, Knoevenagel condensation between 5-hydroxy-7-methylsalicylaldehyde and malonic acid derivatives offers an alternative:
- Catalyst : Piperidine/acetic acid in ethanol.
- Conditions : Ultrasonic irradiation (40 min, 90% yield).
Mannich Reaction for 4-(4-Phenylpiperazinylmethyl) Functionalization
Standard Mannich Protocol
Reactants :
- 5-Hydroxy-7-methyl-4H-chromen-2-one (1 equiv)
- Formaldehyde (37% aqueous, 1.2 equiv)
- 4-Phenylpiperazine (1.1 equiv)
Conditions :
- Solvent : Acetonitrile or ethanol
- Temperature : Reflux (338 K, 3 h)
- Work-up : Extraction with chloroform, drying (Na₂SO₄), solvent evaporation, and recrystallization (acetonitrile).
Mechanism :
Formation of an iminium ion intermediate from formaldehyde and 4-phenylpiperazine, followed by nucleophilic attack by the coumarin’s 4-position (Figure 3).
Catalytic Enhancements with Biogenic ZnO Nanoparticles
Recent advances employ green catalysts to improve efficiency:
- Catalyst : Biogenic ZnO nanoparticles (5 mol%).
- Solvent : Ethanol/water (3:1).
- Conditions : 60°C, 15 min (microwave-assisted).
- Yield : 82% (enhanced regioselectivity).
Advantages :
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Reaction Time | Catalyst Reusability |
|---|---|---|---|---|
| Standard Mannich | Reflux, 3 h | 68–76 | 3 h | No |
| Biogenic ZnO NPs | Microwave, 15 min | 82 | 15 min | Yes (5 cycles) |
| Pechmann-First | Toluene, 16 h | 76–92 | 16 h | No |
Challenges and Optimization Strategies
Competing Side Reactions
Solvent and Temperature Effects
- Ethanol vs. Acetonitrile : Higher yields in acetonitrile (76%) vs. ethanol (68%) due to improved iminium ion stability.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting microwave-assisted methods to flow reactors could enhance scalability:
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-7-methyl-4-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-7-methyl-4-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Comparison of Selected Coumarin Derivatives
Key Observations :
- Hydroxy Groups : The target compound’s 5-hydroxy group may enhance antioxidant activity, similar to 5,7-dihydroxy derivatives in , which showed antimicrobial effects .
- Piperazine Moieties: The 4-phenylpiperazine group in the target compound likely improves lipophilicity and CNS penetration compared to 4-methylpiperazine in .
- Substituent Position: Substituents at position 4 (target compound) vs.
Key Observations :
- Steric hindrance from the phenyl group in the target compound’s piperazine may reduce yield compared to smaller substituents (e.g., methylpiperazine in ).
Biological Activity
5-Hydroxy-7-methyl-4-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one, a synthetic derivative of chromen-2-one, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which include a phenylpiperazine moiety and a hydroxyl group that contribute to its pharmacological properties.
The molecular formula of the compound is with a molecular weight of approximately 334.42 g/mol. The compound typically exhibits a purity of 95% in commercial preparations.
The primary biological activity of this compound is attributed to its inhibition of key enzymes in the cholinergic system:
- Acetylcholinesterase (AChE) : This enzyme breaks down acetylcholine in the synaptic cleft. Inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission and potentially improving cognitive functions such as memory and attention.
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE also contributes to the regulation of acetylcholine levels. The inhibition of both enzymes suggests a synergistic effect on cholinergic signaling pathways.
Cognitive Enhancement
Research indicates that the compound may enhance cognitive functions by increasing acetylcholine availability. This effect has been observed in various animal models, where improvements in memory and learning tasks were noted following administration of the compound.
Antimicrobial Activity
In vitro studies have demonstrated significant antibacterial and antifungal properties against various pathogens. The compound showed effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi, indicating its potential as an antimicrobial agent.
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction in cancer cells, although specific pathways remain to be fully elucidated.
Study on Cognitive Enhancement
A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on cognitive functions in mice. The results indicated a significant improvement in memory retention compared to control groups, supporting the hypothesis that cholinergic enhancement can positively influence cognitive performance .
Antimicrobial Efficacy
A comparative analysis conducted by researchers at MDPI assessed the antimicrobial efficacy of various coumarin derivatives, including our compound. It was found that this compound had an EC50 value indicating moderate potency against selected bacterial strains .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for 5-hydroxy-7-methyl-4-((4-phenylpiperazin-1-yl)methyl)-2H-chromen-2-one?
The synthesis typically involves a Mannich reaction, where 7-hydroxy-4-methylcoumarin is reacted with formaldehyde and 4-phenylpiperazine under reflux conditions in ethanol. The amine group in 4-phenylpiperazine facilitates nucleophilic attack on the in situ-generated iminium ion, leading to the formation of the methylene-linked piperazine-coumarin hybrid. Post-reaction purification via recrystallization (e.g., using acetone) yields the final compound .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) confirms the coupling of the piperazine moiety to the coumarin core by analyzing chemical shifts for methylene bridges (e.g., δ ~3.5–4.5 ppm for –CH₂–N– groups).
- X-ray crystallography (using SHELX software for refinement) resolves the spatial arrangement of the phenylpiperazine substituent and hydrogen-bonding interactions in the crystal lattice .
- Mass spectrometry (HRMS or ESI-MS) validates the molecular formula, while IR spectroscopy identifies key functional groups like hydroxyl (broad ~3200 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) .
Q. How is purity assessed post-synthesis?
Purity is determined via HPLC (using C18 columns and UV detection at λ = 254–280 nm) and TLC (silica gel with ethyl acetate/hexane eluents). Elemental analysis (C, H, N) ensures stoichiometric consistency, with deviations <0.4% indicating high purity .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful removal during purification.
- Catalyst use : Acidic catalysts (e.g., p-toluenesulfonic acid) can accelerate iminium ion formation.
- Temperature control : Reflux at 80–90°C balances reaction rate and side-product minimization.
- Purification : Gradient recrystallization or flash chromatography reduces byproducts like unreacted coumarin or oligomers .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines).
- Structural analogs : Test derivatives (e.g., replacing 4-phenylpiperazine with 4-methylpiperazine) to isolate pharmacophore contributions.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like serotonin receptors or kinases, explaining variability .
Q. How is the conformational flexibility of the piperazine moiety analyzed?
Q. What in silico methods predict pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity) and bioavailability scores.
- CYP450 inhibition assays : Molecular dynamics simulations model interactions with cytochrome enzymes to predict metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
